molecular formula C11H12BrN B8554876 5-Bromo-7-isopropyl-1H-indole

5-Bromo-7-isopropyl-1H-indole

Cat. No.: B8554876
M. Wt: 238.12 g/mol
InChI Key: PAVLMIFDZYPNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-isopropyl-1H-indole is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-7-propan-2-yl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-7(2)10-6-9(12)5-8-3-4-13-11(8)10/h3-7,13H,1-2H3

InChI Key

PAVLMIFDZYPNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)Br)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-7-isopropylindoline-2,3-dione (45.1 g, 0.17 mol) in THF (275 ml) at room temperature under a nitrogen atmosphere, was added, via syringe, 2.0 M solution of LiBH4/THF (215 ml) over 30 min. The reaction mixture was stirred at 90° C. for 1 hr, cooled, quenched with distilled water and 5% HCl, and extracted with EtOAc. The extracts were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by elution from a silica gel column with hexane/EtOAc (9:1) to give (14.5 g, 36%) of the product. 1H NMR (300 MHz, CDCl3) δ 8.18 (b, NH), 7.62 (d, 1H), 7.21 (t, 1H), 7.16 (d, 1H), 6.51 (dd, 1H), 3.20 (m, 1H), 1.38 (d, 6H); ESI (+) MS m/e=239 (MH+), ESI (−) MS m/e=237 (MH−).
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiBH4 THF
Quantity
215 mL
Type
reactant
Reaction Step Two
Yield
36%

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